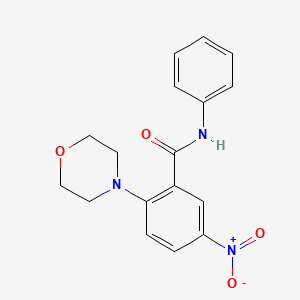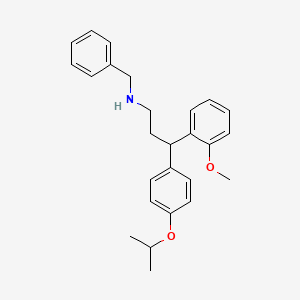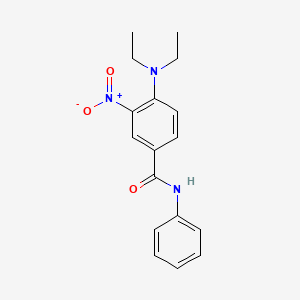
2-(4-morpholinyl)-5-nitro-N-phenylbenzamide
Vue d'ensemble
Description
2-(4-morpholinyl)-5-nitro-N-phenylbenzamide, also known as MNPNB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNPNB belongs to the class of nitrobenzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
2-(4-morpholinyl)-5-nitro-N-phenylbenzamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
2-(4-morpholinyl)-5-nitro-N-phenylbenzamide exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). COX-2 is an enzyme that plays a role in the inflammatory response, while PDE is involved in the regulation of intracellular signaling pathways. Inhibition of these enzymes by 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide leads to a reduction in inflammation and an increase in intracellular signaling, which can have therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide has a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. Additionally, 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide for lab experiments is its ability to selectively inhibit the activity of specific enzymes, such as COX-2 and PDE. This allows researchers to study the effects of inhibiting these enzymes on various biological processes. However, one limitation of 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide in these conditions. Additionally, 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide could be studied for its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Finally, future studies could investigate the development of 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide analogs with improved solubility and bioavailability.
In conclusion, 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide is a chemical compound with potential therapeutic applications in various fields of research. Its mechanism of action involves the inhibition of specific enzymes, leading to a reduction in inflammation and an increase in intracellular signaling. 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and cognitive-enhancing properties. While 2-(4-morpholinyl)-5-nitro-N-phenylbenzamide has some limitations for lab experiments, its potential therapeutic benefits make it an exciting area of research for future studies.
Propriétés
IUPAC Name |
2-morpholin-4-yl-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(18-13-4-2-1-3-5-13)15-12-14(20(22)23)6-7-16(15)19-8-10-24-11-9-19/h1-7,12H,8-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIFWHZSFDVJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-5-nitro-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4081619.png)
![2,4-dichloro-N-(1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4081625.png)
![N-({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidin-3-yl}methyl)acetamide](/img/structure/B4081634.png)
![6-[(1,3-benzothiazol-2-ylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4081657.png)
![4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B4081662.png)

![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2,4-dichlorobenzamide](/img/structure/B4081671.png)
![4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-bromo-6-methoxyphenyl acetate](/img/structure/B4081675.png)

![4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B4081677.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4081684.png)
![4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B4081692.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4081700.png)
